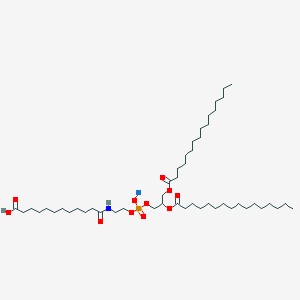
Thorium hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium hexafluoroacetylacetonate is a coordination compound with the chemical formula C20H4F24O8Th. It is a thorium complex with hexafluoroacetylacetonate ligands, known for its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium hexafluoroacetylacetonate can be synthesized through the reaction of thorium nitrate with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Thorium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thorium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state thorium complexes.
Substitution: Ligand substitution reactions can occur, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketones or phosphine ligands.
Major Products:
Oxidation: Thorium oxide (ThO2)
Reduction: Lower oxidation state thorium complexes
Substitution: New thorium complexes with different ligands
Scientific Research Applications
Thorium hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thorium complexes and materials.
Biology: The compound is utilized in studies involving thorium’s biological interactions and effects.
Medicine: Research into thorium-based radiopharmaceuticals for cancer treatment includes the use of this compound.
Industry: It is employed in the production of advanced materials, including catalysts and electronic components
Mechanism of Action
The mechanism by which thorium hexafluoroacetylacetonate exerts its effects involves the coordination of the hexafluoroacetylacetonate ligands to the thorium center. This coordination stabilizes the thorium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical development .
Comparison with Similar Compounds
- Potassium hexafluoroacetylacetonate
- Rubidium hexafluoroacetylacetonate
- Cesium hexafluoroacetylacetonate
- Lanthanide hexafluoroacetylacetonates
Comparison: Thorium hexafluoroacetylacetonate is unique due to the presence of thorium, which imparts specific properties such as radioactivity and the ability to form stable complexes with various ligands. Compared to similar compounds with alkali metals or lanthanides, this compound exhibits distinct chemical behavior and applications, particularly in the field of nuclear science and radiopharmaceuticals .
Properties
Molecular Formula |
C20H4F24O8Th |
|---|---|
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) |
InChI |
InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4/b4*2-1-; |
InChI Key |
JYGZMIMHOSPNGO-ZVXPXTILSA-J |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Th+4] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)






![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)
